

Application Note: Techniques for Measuring NF- κ B Inhibition by EN450

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Compound of Interest

Compound Name: EN450

Cat. No.: B10856192

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Audience: Researchers, scientists, and drug development professionals.

Introduction

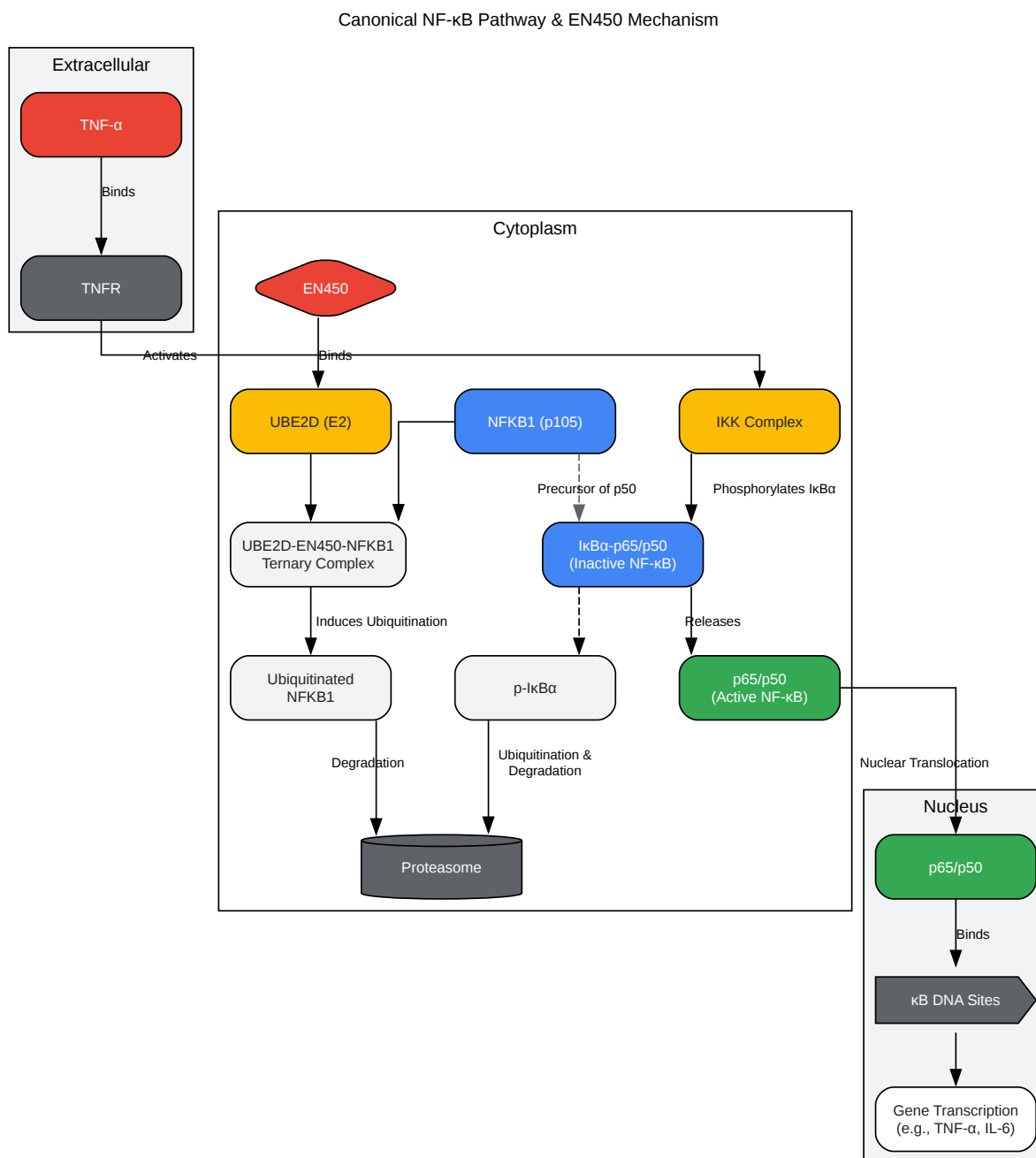
Nuclear Factor-kappa B (NF- κ B) is a family of transcription factors that serves as a master regulator of inflammatory and immune responses, cell survival, and proliferation.^[1] Dysregulation of the NF- κ B signaling pathway is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a critical target for therapeutic development.^{[1][2]} **EN450** is a novel, cysteine-reactive covalent molecular glue degrader that targets NF- κ B for degradation.^{[3][4]} It induces the formation of a ternary complex between the E2 ubiquitin ligase UBE2D and NFKB1, leading to the ubiquitination and subsequent proteasomal degradation of NFKB1 (p105/p50).^{[3][5][6][7]} This application note provides a comprehensive set of detailed protocols to accurately measure and characterize the inhibitory activity of **EN450** on the NF- κ B pathway.

Background: The NF- κ B Signaling Pathway and EN450's Mechanism

In the canonical pathway, NF- κ B dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins.^[1] Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF- α), activate the I κ B kinase (IKK) complex.^[1] IKK then phosphorylates I κ B α , tagging it for ubiquitination and proteasomal degradation.^[8] This releases the NF- κ B dimer,

allowing it to translocate into the nucleus, bind to κ B response elements in gene promoters, and initiate the transcription of pro-inflammatory genes like IL6, TNF, and IL1B.[1][9]

EN450 introduces a unique mechanism of inhibition. Instead of targeting upstream kinases like IKK, **EN450** acts as a molecular glue. It covalently binds to an allosteric cysteine (C111) on the E2 ubiquitin ligase UBE2D and induces its proximity to the NFKB1 subunit.[3][6][7] This hijacked E2 ligase, in concert with a Cullin E3 ligase, ubiquitinates NFKB1, marking it for degradation by the proteasome.[3][5] This action reduces the cellular pool of NF- κ B available for activation.



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Caption: Canonical NF- κ B pathway and the **EN450**-induced degradation of NFKB1.

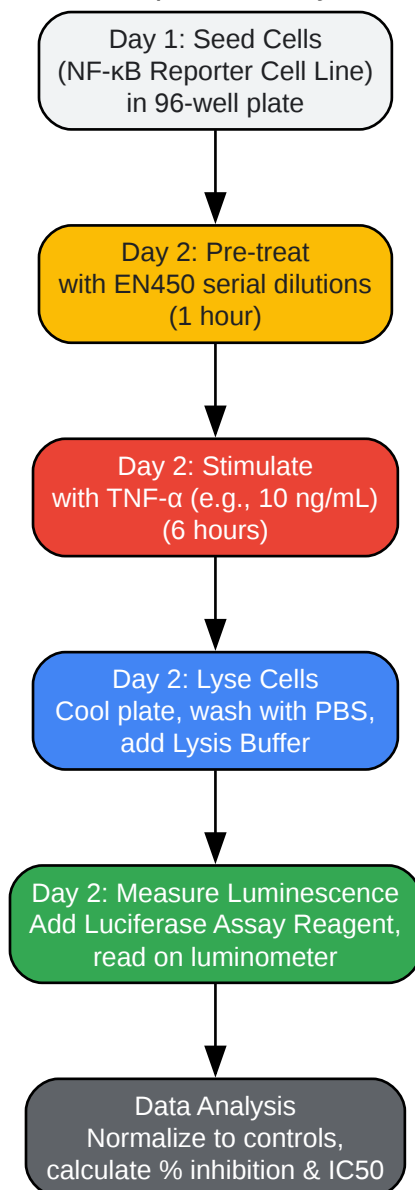
Experimental Protocols

This section details four key assays to quantify the inhibitory effects of **EN450** on the NF- κ B pathway.

NF- κ B Luciferase Reporter Assay

This assay quantifies NF- κ B transcriptional activity. It uses a cell line stably or transiently transfected with a plasmid where the luciferase reporter gene is controlled by NF- κ B response elements.^{[1][2]} A reduction in luminescence upon stimulation in the presence of **EN450** indicates inhibition.^[1]

Luciferase Reporter Assay Workflow



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Caption: Workflow for the NF-κB luciferase reporter assay.

Protocol:

- Cell Seeding (Day 1): Seed HEK293 or a similar cell line stably expressing an NF-κB luciferase reporter into a white, opaque 96-well plate at a density of 5×10^4 cells per well in 100 μ L of complete culture medium.[1] Incubate overnight at 37°C, 5% CO₂.

- Compound Treatment (Day 2):
 - Prepare serial dilutions of **EN450** in culture medium. A final DMSO concentration should not exceed 0.1%.[\[2\]](#)
 - Carefully remove the medium and add 50 μ L of the **EN450** dilutions to the respective wells. Include vehicle (DMSO) controls.
 - Incubate for 1 hour at 37°C.[\[1\]](#)
- Stimulation:
 - Prepare a 2X working solution of TNF- α (e.g., 20 ng/mL) in culture medium.
 - Add 50 μ L of the TNF- α solution to all wells except for the unstimulated controls (add 50 μ L of medium instead). The final TNF- α concentration will be 10 ng/mL.[\[2\]](#)
 - Incubate for 6 hours at 37°C.[\[1\]](#)
- Luminescence Measurement:
 - Remove the plate from the incubator and let it equilibrate to room temperature.
 - Wash cells once with 100 μ L of PBS per well.[\[1\]](#)
 - Add 20-50 μ L of Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking.[\[2\]](#)
 - Add 100 μ L of Luciferase Assay Reagent to each well.[\[1\]](#)
 - Immediately measure luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of inhibition for each **EN450** concentration relative to the stimulated vehicle control and determine the IC₅₀ value.

Data Presentation: **EN450** Inhibition of NF- κ B Transcriptional Activity

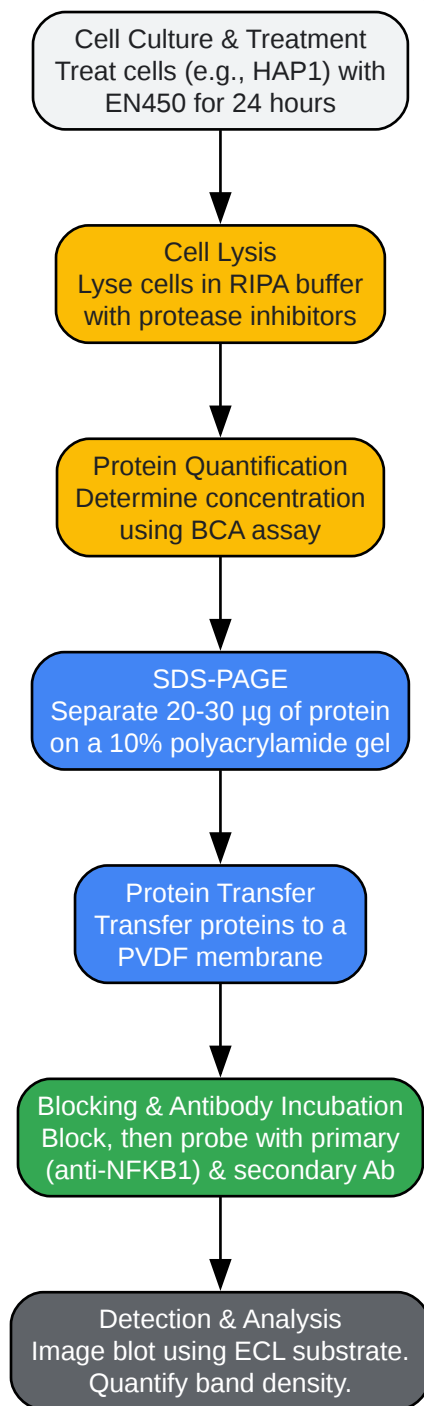
Treatment Group	EN450 Conc. (μ M)	Luminescence (RLU)	% Inhibition
Unstimulated Control	0	1,520 \pm 110	-
TNF- α Stimulated	0	85,600 \pm 4,300	0%
+ EN450	0.1	72,100 \pm 3,500	15.8%
+ EN450	1	44,300 \pm 2,100	48.2%
+ EN450	10	12,500 \pm 980	85.4%
+ EN450	50	3,100 \pm 450	96.4%

| Calculated IC₅₀ | 1.1 μ M | |

Western Blot for NFKB1 (p105/p50) Degradation

Since **EN450**'s mechanism is to induce NFKB1 degradation, Western blotting is a direct method to confirm its molecular action.[3] This protocol measures the total protein levels of the NFKB1 precursor p105 and its processed form p50.

Western Blot Workflow for NFKB1 Degradation



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Caption: Workflow for Western Blot analysis of **EN450**-mediated NFKB1 degradation.

Protocol:

- Cell Culture and Treatment: Culture HAP1 or HEK293T cells in a 6-well plate. Treat cells with varying concentrations of **EN450** (e.g., 0, 1, 10, 50 μ M) for 24 hours.[3]
- Sample Preparation:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells by adding 100 μ L of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.[10]
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[8]
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μ g) mixed with Laemmli sample buffer onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.[8]
- Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11]
- Immunoblotting:
 - Block the membrane with 5% nonfat dry milk in TBST for 1 hour at room temperature.[10]
 - Incubate the membrane with a primary antibody against NFKB1 (p105/p50) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash three times with TBST.
- Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager. Quantify band intensity using software like ImageJ. Normalize to a loading control like β -actin.

Data Presentation: **EN450**-Induced Degradation of NFKB1

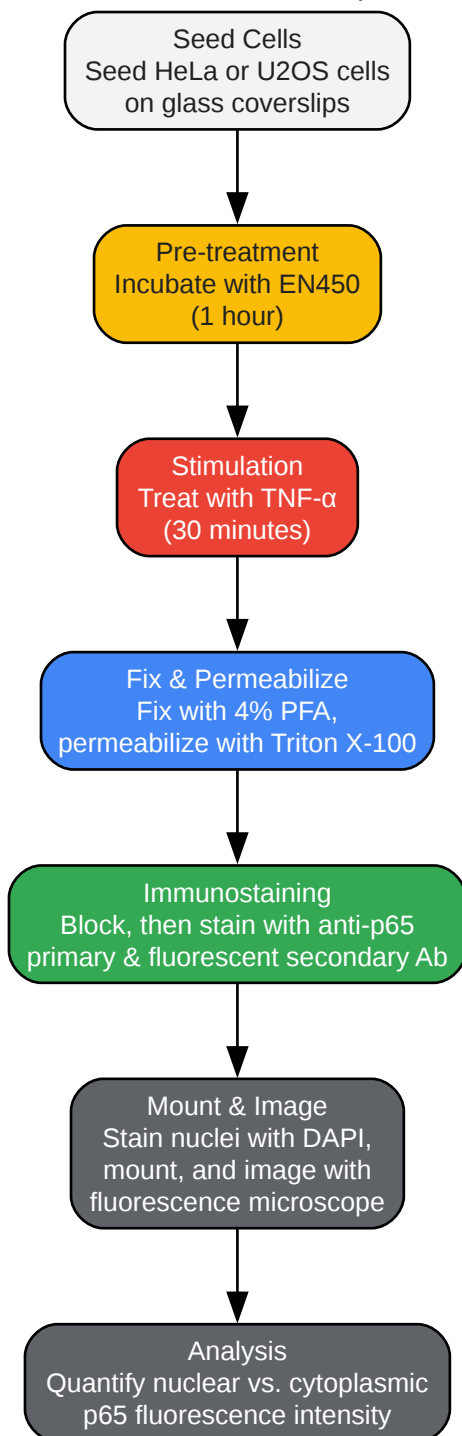
EN450 Conc. (μ M)	p105 Level (Normalized)	p50 Level (Normalized)
0 (Control)	1.00 ± 0.08	1.00 ± 0.09
1	0.85 ± 0.07	0.81 ± 0.06
10	0.42 ± 0.05	0.38 ± 0.04

| 50 | 0.15 ± 0.03 | 0.11 ± 0.02 |

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visually confirms the inhibition of NF- κ B activation by monitoring the subcellular location of the p65 subunit.[\[12\]](#) In inhibited cells, p65 remains in the cytoplasm even after stimulation.[\[13\]](#)

Immunofluorescence Workflow for p65 Translocation



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Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.

Protocol:

- Cell Seeding: Seed HeLa or U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
- Treatment and Stimulation:
 - Pre-treat cells with **EN450** for 1-2 hours.[\[12\]](#)
 - Stimulate with TNF- α (10 ng/mL) for 30-60 minutes.[\[12\]](#)
- Fixation and Permeabilization:
 - Wash cells with PBS.
 - Fix with 4% paraformaldehyde (PFA) for 15 minutes.[\[14\]](#)
 - Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.[\[14\]](#)
- Immunostaining:
 - Block with 2% bovine serum albumin (BSA) in PBS for 1 hour.
 - Incubate with a primary antibody against p65 for 1 hour at room temperature.[\[14\]](#)
 - Wash three times with PBS.
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.[\[14\]](#)
- Mounting and Imaging:
 - Wash three times with PBS.
 - Stain nuclei with DAPI for 5 minutes.[\[14\]](#)
 - Mount coverslips onto microscope slides.
 - Image using a fluorescence or confocal microscope.[\[15\]](#)

- Analysis: Quantify the percentage of cells showing nuclear p65 localization or measure the ratio of nuclear to cytoplasmic fluorescence intensity.

Data Presentation: **EN450** Inhibition of p65 Nuclear Translocation

Treatment Group	EN450 Conc. (μM)	% Cells with Nuclear p65
Unstimulated Control	0	8% ± 2%
TNF-α Stimulated	0	92% ± 4%
+ EN450	1	55% ± 6%
+ EN450	10	18% ± 3%

| + **EN450** | 50 | 9% ± 2% |

ELISA for Secreted Cytokines

This protocol measures the downstream consequence of NF-κB inhibition: a reduction in the secretion of pro-inflammatory cytokines like TNF-α or IL-6.

Protocol:

- Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) or other relevant cells in a 24-well plate.
- Pre-treatment and Stimulation: Pre-treat cells with **EN450** for 1 hour, then stimulate with an appropriate agonist (e.g., LPS for macrophages) for 12-24 hours.
- Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.[\[9\]](#)
- ELISA Procedure:
 - Perform a sandwich ELISA for the target cytokine (e.g., TNF-α) according to the manufacturer's protocol.[\[16\]](#)[\[17\]](#)

- Briefly, coat a 96-well plate with a capture antibody. Block the plate. Add standards and collected supernatants. Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. Finally, add a TMB substrate and stop the reaction.[17]
- Data Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentration in each sample based on the standard curve.

Data Presentation: **EN450** Inhibition of TNF- α Secretion

Treatment Group	EN450 Conc. (μ M)	TNF- α Concentration (pg/mL)
Unstimulated Control	0	45 \pm 10
LPS Stimulated	0	3,500 \pm 250
+ EN450	1	1,850 \pm 180
+ EN450	10	420 \pm 50

| + **EN450** | 50 | 110 \pm 20 |

Conclusion

The protocols described provide a multi-faceted approach to thoroughly characterize the inhibitory activity of **EN450**. The luciferase reporter assay offers a high-throughput method to assess overall transcriptional inhibition.[18][19] Western blotting provides direct, mechanistic evidence of **EN450**-induced NF κ B1 degradation.[3] Immunofluorescence visually confirms the functional outcome of inhibition—the retention of p65 in the cytoplasm.[20] Finally, cytokine ELISAs measure the ultimate physiological effect of pathway suppression.[9] Together, these methods enable a robust and comprehensive evaluation of **EN450** as a potent and novel NF- κ B-targeting therapeutic agent.

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